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Compound of Interest

Compound Name: 3,4-Dichloropyridine

Cat. No.: B130718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 3,4-Dichloropyridine, a crucial heterocyclic compound in synthetic chemistry and drug

discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the

replication and validation of these findings.

Spectroscopic Data
The following sections summarize the essential spectroscopic data for 3,4-Dichloropyridine,

presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for 3,4-Dichloropyridine is not readily available in

public databases. However, based on the analysis of closely related structures and established

principles of NMR spectroscopy, a predicted set of chemical shifts for both ¹H and ¹³C NMR is

presented below. These predictions serve as a valuable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for 3,4-Dichloropyridine
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.3 - 8.5 d ~1.5 - 2.5

H-5 7.3 - 7.5 d ~5.0 - 6.0

H-6 8.4 - 8.6 dd
J(H6-H5) = ~5.0 - 6.0,

J(H6-H2) = ~1.5 - 2.5

Table 2: Predicted ¹³C NMR Spectral Data for 3,4-Dichloropyridine

Carbon Predicted Chemical Shift (δ, ppm)

C-2 148 - 152

C-3 138 - 142

C-4 130 - 134

C-5 125 - 129

C-6 145 - 149

Infrared (IR) Spectroscopy
The FT-IR spectrum of 3,4-Dichloropyridine provides valuable information regarding the

vibrational modes of its functional groups. A summary of the major absorption bands is

presented in Table 3.

Table 3: Infrared (IR) Spectroscopy Peak List for 3,4-Dichloropyridine
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1570 - 1550 Strong C=N stretching vibration

1450 - 1430 Strong C=C aromatic ring stretching

1100 - 1000 Medium C-H in-plane bending

850 - 750 Strong C-Cl stretching vibration

750 - 700 Medium C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry data provides insights into the molecular weight and fragmentation pattern

of 3,4-Dichloropyridine. The key mass-to-charge ratios (m/z) and their corresponding

fragments are detailed in Table 4.[1]

Table 4: Mass Spectrometry Fragmentation Data for 3,4-Dichloropyridine

m/z Relative Intensity Proposed Fragment

147 High [M]⁺ (Molecular Ion)

149 Moderate [M+2]⁺ (Isotope Peak)

112 Moderate [M - Cl]⁺

77 Low [C₅H₃N]⁺

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Weigh approximately 10-20 mg of 3,4-Dichloropyridine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if

necessary.

If solid particulates are present, filter the solution through a small plug of cotton wool in a

Pasteur pipette directly into the NMR tube.

Instrumentation and Parameters:

Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 300

MHz or higher.

¹H NMR Parameters:

Pulse Program: Standard single-pulse acquisition.

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-160 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of 3,4-Dichloropyridine with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

Transfer the mixture to a pellet die.

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of a pure KBr pellet should be acquired prior to sample

analysis.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of 3,4-Dichloropyridine into the mass spectrometer, typically via a

direct insertion probe or after separation by gas chromatography (GC).

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

Instrumentation and Parameters:

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source

and a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Range: Scan a mass range of m/z 40-200 to detect the molecular ion and key

fragments.
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Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the

molecular ion and major fragment peaks.

Visualizations
The following diagrams illustrate the logical workflow for obtaining and analyzing the

spectroscopic data for 3,4-Dichloropyridine.
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General workflow for spectroscopic analysis.
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Logical flow from spectral data to structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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